Structural Differentiation: 4-Ethylpiperazine vs. Piperidine at the Pyridazine 3-Position
The closest commercially catalogued analog to the target compound is 3-[4-(4-methylbenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine (MW 365.5), which differs only at the 3-position of the pyridazine core: the 4-ethylpiperazin-1-yl group is replaced by a piperidin-1-yl group [1]. This substitution eliminates one hydrogen-bond acceptor (the piperazine N4 nitrogen), reduces the number of protonatable centers from two to one, and alters the predicted LogP and polar surface area. In the dCTPase inhibitor series, nitrogen-containing heterocycles at this position directly engage the enzyme active site through hydrogen bonding, and removal of the second basic nitrogen is expected to substantially diminish target affinity [2]. No direct comparative IC50 data between these two analogs has been published; therefore this evidence is classified as Class-Level Inference.
| Evidence Dimension | Number of hydrogen-bond acceptor nitrogens in 3-position substituent |
|---|---|
| Target Compound Data | 2 (piperazine ring with ethyl substituent on N4; MW 394.52) |
| Comparator Or Baseline | 1 (piperidine ring; MW 365.5) for 3-[4-(4-methylbenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine |
| Quantified Difference | Δ1 HBA; Δ29 Da molecular weight; predicted ΔLogP ≈ -0.5 (ethylpiperazine more polar) [1] |
| Conditions | In silico physicochemical prediction (PubChem computed properties) |
Why This Matters
Procurement of the piperidine analog instead of the target compound yields a molecule with fundamentally different hydrogen-bonding and basicity profiles, which in piperazinyl-pyridazine series has been shown to alter target binding mode [2]; without confirmatory data, the analog cannot be assumed to reproduce the target compound's biological activity.
- [1] PubChem. Compound Summary for 3-[4-(4-Methylbenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026-04-29). View Source
- [2] Llona-Minguez, S., Höglund, A., Ghassemian, A., et al. (2017) Piperazin-1-ylpyridazine Derivatives Are a Novel Class of Human dCTP Pyrophosphatase 1 Inhibitors. Journal of Medicinal Chemistry, 60, 4279-4292. DOI: 10.1021/acs.jmedchem.7b00182. View Source
